REACTION_CXSMILES
|
N1C=CN=C1.CC1N(CCCN)C=CN=1.C(C1N(CCCN)C=CN=1)C.C[C:28]1[N:29]([CH2:34][CH2:35][CH2:36][NH2:37])[CH:30]=[C:31]([CH3:33])[N:32]=1.C1(C2N(CCCN)C=CN=2)C=CC=CC=1.C1(C2N=CN(CCCN)C=2)C=CC=CC=1>>[CH3:33][C:31]1[N:32]=[CH:28][N:29]([CH2:34][CH2:35][CH2:36][NH2:37])[CH:30]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)CCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1N(C=CN1)CCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N(C=C(N1)C)CCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N(C=CN1)CCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CN(C1)CCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the following intermediates were prepared
|
Name
|
|
Type
|
|
Smiles
|
CC=1N=CN(C1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |